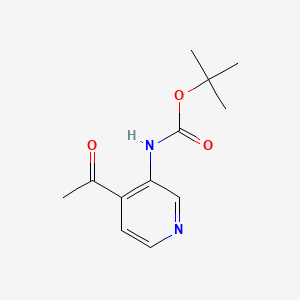
tert-Butyl (4-acetylpyridin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (4-acetylpyridin-3-yl)carbamate” is a chemical compound with the IUPAC name tert-butyl (3-acetylpyridin-4-yl)carbamate . It has a molecular weight of 236.27 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “tert-Butyl (4-acetylpyridin-3-yl)carbamate” is1S/C12H16N2O3/c1-8(15)9-7-13-6-5-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,13,14,16) . Physical And Chemical Properties Analysis
“tert-Butyl (4-acetylpyridin-3-yl)carbamate” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-Butyl (4-acetylpyridin-3-yl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during chemical reactions, allowing for further synthetic transformations without affecting the amine functionality.
Creation of Tetrasubstituted Pyrroles
The compound plays a significant role in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are important intermediates in pharmaceutical research and development.
Development of β-Secretase and Acetylcholinesterase Inhibitors
In vitro studies have suggested that derivatives of tert-Butyl (4-acetylpyridin-3-yl)carbamate can act as both β-secretase and acetylcholinesterase inhibitors . These inhibitors are potential therapeutic agents for the treatment of Alzheimer’s disease by preventing amyloid beta peptide aggregation.
Chemical Transformations Involving the tert-Butyl Group
The tert-butyl group’s unique reactivity pattern is exploited in various chemical transformations . Its steric bulk influences the outcome of reactions, making it a valuable moiety in synthetic chemistry.
Relevance in Biosynthetic Pathways
The tert-butyl group, part of the tert-Butyl (4-acetylpyridin-3-yl)carbamate structure, is involved in biosynthetic pathways . It can influence the synthesis of natural products and their analogs.
Biodegradation Processes
This compound’s tert-butyl group also plays a role in biodegradation pathways . Understanding its behavior can help in designing environmentally friendly synthetic strategies and degradation processes.
Biocatalytic Processes
The tert-butyl group’s properties are being explored for application in biocatalytic processes . This includes its use in enzyme-catalyzed reactions, which are pivotal in green chemistry.
Solubility Enhancement for Drug Formulation
tert-Butyl (4-acetylpyridin-3-yl)carbamate: exhibits solubility in methylene chloride, chloroform, and alcohols . This characteristic is beneficial in enhancing the solubility of drug compounds, which is a critical factor in drug formulation.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(4-acetylpyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)9-5-6-13-7-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXIZWAPDSDUNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743614 |
Source


|
| Record name | tert-Butyl (4-acetylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-acetylpyridin-3-yl)carbamate | |
CAS RN |
1260892-75-8 |
Source


|
| Record name | tert-Butyl (4-acetylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

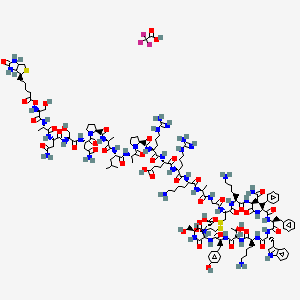


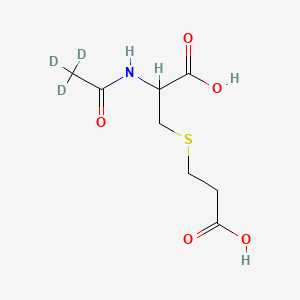
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)
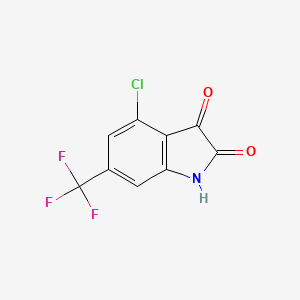
![8'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B596032.png)
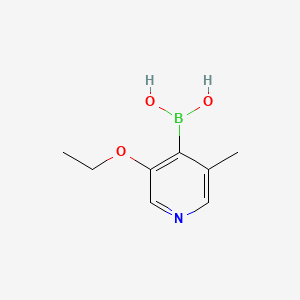
![Thiourea, N-(9R)-cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B596036.png)
![2-(2,5-dichloropyridin-4-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B596041.png)



